

# Application of Sodium Succinate in the Cryopreservation of Biologics: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sodium Succinate

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## Introduction

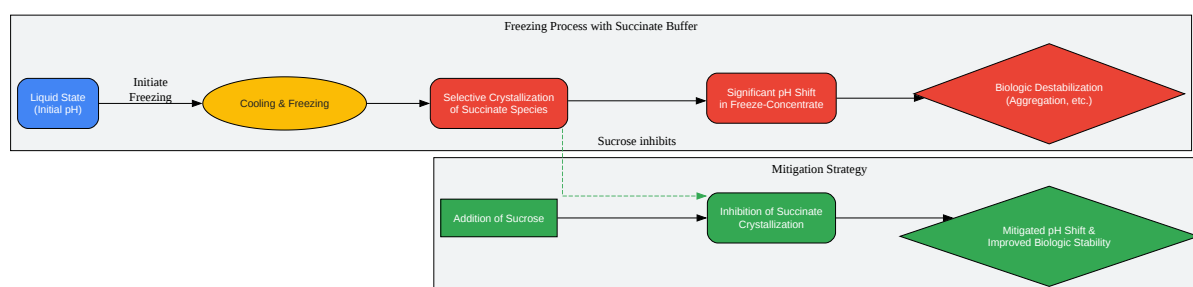
**Sodium succinate** is emerging as a valuable component in the cryopreservation of biologics, not as a standalone cryoprotectant, but primarily as a buffering agent in protein and monoclonal antibody (mAb) formulations. Its effectiveness in maintaining a stable pH in the acidic range (4.5-6.0) is crucial for the stability of many biologic drugs.[1] However, its behavior during freezing presents both challenges and opportunities that require careful formulation development. This document provides detailed application notes and protocols for the use of **sodium succinate** buffer in cryopreserved biologic formulations and explores its role in novel cryoprotective agents.

## Core Concept: The "pH Swing" of Succinate Buffer During Freezing

A critical consideration when using succinate buffer in formulations intended for freezing is the phenomenon known as the "pH swing." During the freezing process, the components of the succinate buffer (succinic acid, monosodium succinate, and disodium succinate) can crystallize sequentially.[2] This selective crystallization leads to a significant shift in the pH of the unfrozen liquid phase, which can be detrimental to the stability of the biologic.[2][3] For instance, in a 200 mM succinate buffer solution initially at pH 4.0, the pH can swing up to 8.0

and then down to 2.2 during cooling.[2] Conversely, a solution starting at pH 6.0 can experience a pH shift in the opposite direction.[2]

The diagram below illustrates the mechanism of the pH swing and a common mitigation strategy.



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Figure 1. Mechanism of succinate buffer pH swing during freezing and mitigation with sucrose.

## Quantitative Data Summary: Impact of Succinate Buffer on Biologics

The following tables summarize the key quantitative findings from studies on succinate buffer in cryopreserved formulations.

Table 1: pH Shifts of Various Buffers During Freezing

Buffer System	Initial pH (25°C)	pH at -30°C	pH Change	Reference
Sodium Phosphate	7.0	~3.5-4.0	Significant Decrease	<a href="#">[4]</a> <a href="#">[5]</a>
Sodium Succinate	5.5	~6.5	~+1.0 unit	<a href="#">[4]</a> <a href="#">[5]</a>
Histidine-HCl	6.0	~7.0	~+1.0 unit	<a href="#">[4]</a> <a href="#">[5]</a>
Sodium Acetate	5.5	~6.5	~+1.0 unit	<a href="#">[4]</a> <a href="#">[5]</a>
Tris-HCl	7.5	~8.7	~+1.2 units	<a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Effect of Sucrose on Succinate Buffer Crystallization and mAb Stability

Formulation	Key Finding	Impact on Monoclonal Antibody (mAb)	Reference
25 mM & 250 mM Succinate Buffer	Selective crystallization of monosodium succinate observed, leading to a pH increase of ~1.2 units.	Potential for destabilization due to pH shift.	<a href="#">[1]</a>
Succinate Buffer with 2% w/v Sucrose	Salt crystallization was not observed.	No detrimental impact on high molecular weight (HMW) species, turbidity, protein concentration, or sub-visible particles after freeze-thaw, frozen storage, and lyophilization.	<a href="#">[1]</a> <a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Preparation and Evaluation of a Succinate-Buffered mAb Formulation for Cryopreservation

This protocol outlines the steps to formulate a model monoclonal antibody in a succinate buffer and assess its stability after a freeze-thaw cycle.

#### Materials:

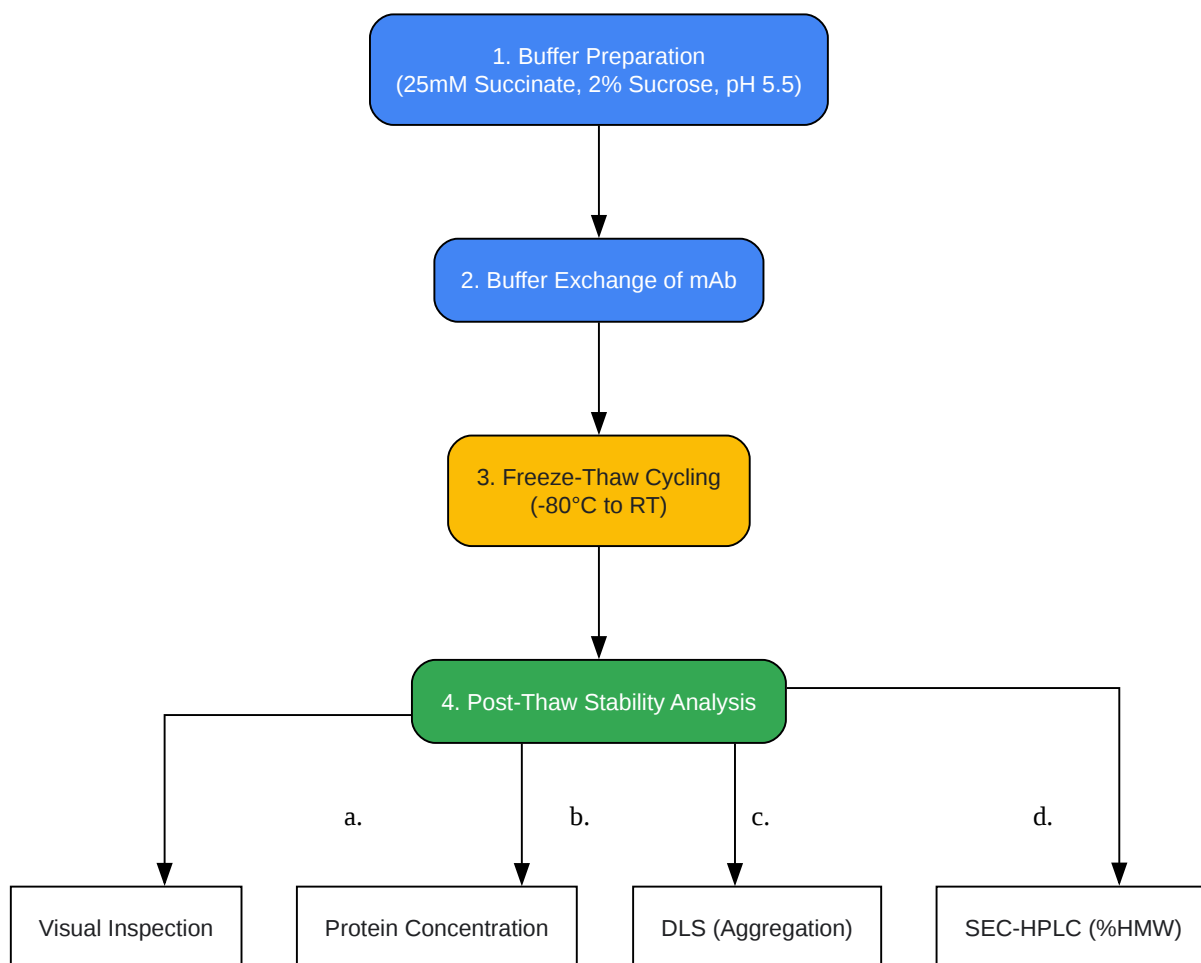
- Monoclonal antibody (mAb) of interest
- Succinic acid
- **Sodium succinate** dibasic
- Sucrose
- Water for Injection (WFI)
- Sodium hydroxide and hydrochloric acid for pH adjustment
- Dialysis tubing or centrifugal filters for buffer exchange
- Controlled-rate freezer or -80°C freezer
- Analytical equipment: UV-Vis spectrophotometer, Dynamic Light Scattering (DLS) for aggregation analysis, Size Exclusion Chromatography (SEC-HPLC) for HMW species.

#### Methodology:

- Buffer Preparation (25 mM **Sodium Succinate**, 2% w/v Sucrose, pH 5.5):
  1. Dissolve the appropriate amounts of succinic acid and **sodium succinate** in WFI to achieve a 25 mM total succinate concentration.
  2. Add sucrose to a final concentration of 2% (w/v).
  3. Adjust the pH to 5.5 using sodium hydroxide or hydrochloric acid.

4. Filter the buffer through a 0.22  $\mu\text{m}$  sterile filter.
- Buffer Exchange:
    1. Exchange the buffer of the mAb stock solution into the prepared succinate buffer using either dialysis or repeated concentration/dilution with centrifugal filters.
    2. Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
  - Freeze-Thaw Study:
    1. Aliquot the formulated mAb into cryovials.
    2. Freeze the vials in a controlled-rate freezer or by placing them directly in a  $-80^{\circ}\text{C}$  freezer.
    3. Thaw the vials at room temperature or in a  $25^{\circ}\text{C}$  water bath.
    4. Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
  - Stability Analysis:
    1. Visual Inspection: Check for precipitation or turbidity.
    2. Protein Concentration: Measure the protein concentration to check for loss.
    3. Aggregation Analysis (DLS): Measure the size distribution of particles to detect the formation of large aggregates.
    4. High Molecular Weight (HMW) Species (SEC-HPLC): Quantify the percentage of monomers, dimers, and higher-order aggregates.

The workflow for this protocol is depicted in the diagram below.



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Figure 2. Workflow for evaluating a succinate-buffered mAb formulation for cryopreservation.

## Emerging Applications: Succinate in Novel Cryoprotectants

Recent research has explored the incorporation of succinate into the chemical structure of novel polymeric cryoprotectants. These biomimetic materials aim to inhibit ice recrystallization, a major cause of cellular damage during freezing and thawing.[7][8]

- Poly(l-alanine-co-l-threonine succinate): This polymer has demonstrated effective ice recrystallization inhibition activity, suggesting its potential for the safe and efficient cryopreservation of cells.[7][8]
- PVA-grafted- $\epsilon$ -poly(l-Lys succinate): This polyampholyte has shown promise in improving the stability of proteins, such as lactate dehydrogenase (LDH), during multiple freeze-thaw cycles.[7]

These applications represent a shift from using succinate as a simple buffer component to leveraging its chemical properties in the design of advanced cryoprotective agents.

## Conclusion

**Sodium succinate** serves as a valuable buffering agent for biologic formulations intended for cryopreservation, particularly for products requiring a slightly acidic pH. While the potential for a significant pH shift during freezing is a critical risk, this can be effectively mitigated by the inclusion of excipients like sucrose. The protocols and data presented here provide a framework for the rational design and evaluation of succinate-buffered formulations. Furthermore, the incorporation of succinate into novel cryoprotective polymers represents an exciting and promising area for future research and development in the field of cryopreservation.

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- To cite this document: BenchChem. [Application of Sodium Succinate in the Cryopreservation of Biologics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670766#application-of-sodium-succinate-in-cryopreservation-of-biologics]

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